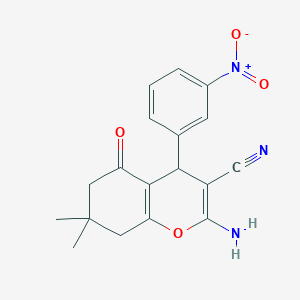

2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Descripción

2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a polyfunctionalized chromene derivative with a fused pyranone scaffold. Its structure features a 3-nitrophenyl substituent at position 4, two methyl groups at position 7, and a cyano group at position 2. This compound belongs to the 4H-chromene family, which is widely studied for its biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . X-ray crystallography reveals a non-planar pyran ring adopting a boat conformation, stabilized by intramolecular N–H···O and N–H···N hydrogen bonds . The compound crystallizes in a triclinic system (space group $ P\overline{1} $) with unit cell parameters $ a = 7.7970(12) \, \text{Å}, \, b = 9.0390(10) \, \text{Å}, \, c = 15.148(2) \, \text{Å}, \, \alpha = 81.439(10)^\circ, \, \beta = 75.194(12)^\circ, \, \gamma = 76.151(11)^\circ $, and $ Z = 2 $ .

Propiedades

IUPAC Name |

2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-18(2)7-13(22)16-14(8-18)25-17(20)12(9-19)15(16)10-4-3-5-11(6-10)21(23)24/h3-6,15H,7-8,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQGLLBDKJRYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Knoevenagel-Michael-Cyclization Cascade

The synthesis begins with a Knoevenagel condensation between 3-nitrobenzaldehyde and malononitrile, forming an α,β-unsaturated nitrile intermediate. Subsequent Michael addition of dimedone generates a diketone-enamine adduct, which undergoes intramolecular cyclization to yield the tetrahydrochromene core. Density functional theory (DFT) studies confirm that electron-withdrawing groups (e.g., -NO2) on the aldehyde enhance electrophilicity, accelerating the Knoevenagel step.

Role of Catalysts

Nanocatalysts like NS-doped graphene oxide quantum dots (GOQDs) and nano-kaoline/BF3/Fe3O4 provide acidic and basic sites that stabilize transition states. For instance, NS-GOQDs in ethanol facilitate proton transfer during cyclization, achieving 98% yield for analogous chromenes. BF3 in nano-kaoline composites promotes Lewis acid-mediated activation of the aldehyde carbonyl, reducing side reactions.

Optimized Synthetic Protocols

Solvent-Free Nano-Catalytic Method

Procedure :

-

Combine 3-nitrobenzaldehyde (1 mmol), malononitrile (1.1 mmol), and dimedone (1 mmol) with nano-kaoline/BF3/Fe3O4 (0.1 g).

-

Heat at 70°C for 60 minutes under solvent-free conditions.

-

Isolate the product via magnetic separation of the catalyst, followed by recrystallization from ethanol.

Results :

NS-Doped GOQD-Catalyzed Synthesis

Procedure :

-

React 3-nitrobenzaldehyde (1 mmol), malononitrile (1.2 mmol), and dimedone (1 mmol) with NS-GOQDs (30 mg) in ethanol.

-

Reflux at 80°C for 90 minutes.

-

Filter and concentrate to obtain the crude product, then purify via column chromatography (ethyl acetate/hexane, 3:7).

Results :

Traditional Base-Mediated Synthesis

Procedure :

-

Mix 3-nitrobenzaldehyde (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) in THF.

-

Add potassium tert-butoxide (1.2 mmol) and stir at room temperature for 4 hours.

-

Quench with methanol, extract with ethyl acetate, and purify via silica gel chromatography.

Results :

Analytical Characterization

Spectroscopic Data

Comparative Catalytic Efficiency

| Method | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Nano-kaoline/BF3/Fe3O4 | Nano-kaoline/BF3/Fe3O4 | Solvent-free | 70 | 60 | 92 |

| NS-GOQDs | NS-doped GOQDs | Ethanol | 80 | 90 | 96 |

| Traditional | KOtBu | THF | 25 | 240 | 85 |

Computational Validation

DFT calculations at the B3LYP/6-311+G(d,p) level reveal:

-

NBO Analysis : Strong hyperconjugation between the nitro group and chromene ring ( kcal/mol).

-

MEP Surfaces : Nitro group acts as an electrophilic hotspot, directing regioselective cyclization.

Environmental and Practical Considerations

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The nitro group on the phenyl ring can be further oxidized to produce nitroso or nitrate derivatives.

Reduction: : The nitro group can be reduced to an amino group, resulting in different derivatives.

Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions at different positions on the chromene ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Typical reducing agents include iron powder and hydrogen gas (H2).

Substitution: : Electrophilic substitution may use reagents like bromine (Br2) or acyl chlorides, while nucleophilic substitution may involve alkyl halides and strong bases.

Major Products Formed

Oxidation: : Nitroso derivatives, nitrate esters.

Reduction: : Amino derivatives, hydrazine derivatives.

Substitution: : Brominated or acylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibit potent anticancer properties. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation .

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Various studies have tested its efficacy against a range of bacterial strains, highlighting its potential use in developing new antibiotics .

Materials Science

Polymer Synthesis

In materials science, the compound has been utilized in the synthesis of novel polymers. The incorporation of 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile into polymer matrices enhances mechanical properties and thermal stability. These polymers are being explored for applications in coatings and composite materials .

Fluorescent Materials

The compound's unique fluorescent properties make it suitable for applications in optoelectronics. Research has focused on its use as a fluorescent probe in biological imaging and sensing applications. The ability to detect specific biomolecules through fluorescence can be harnessed for diagnostic purposes .

Biochemical Research

Enzyme Inhibition Studies

The compound is being investigated for its role as an enzyme inhibitor. Preliminary studies suggest that it can inhibit key enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. This inhibition could provide insights into new therapeutic strategies targeting these conditions .

Cell Signaling Pathways

Recent research has focused on the effect of this compound on various cell signaling pathways. It has been shown to modulate pathways involved in inflammation and immune responses, indicating potential applications in treating inflammatory diseases .

Comprehensive Data Table

Mecanismo De Acción

The mechanism by which 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The amino group can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Dependent Structural Variations

The 4H-chromene scaffold allows extensive modifications at positions 4 (aryl substituent) and 7 (alkyl groups). Key analogs and their distinctions are summarized below:

Key Observations :

- Nitro Group Position : The 3-nitrophenyl substituent (target compound) induces steric hindrance, reducing planarity compared to the 4-nitrophenyl analog .

- Conformational Flexibility : Larger substituents (e.g., naphthyl) force sofa conformations, while smaller groups (e.g., methyl) favor boat conformations .

- Hydrogen Bonding : All analogs exhibit N–H···O/N interactions, but the target compound’s crystal packing is denser due to additional N–H···N bonds .

Spectroscopic and Physical Properties

Comparative spectral data highlight substituent effects on key functional groups:

Key Trends :

- C≡N Stretch: Consistent at ~2194 cm⁻¹ across analogs, confirming cyano group stability .

- Melting Points : Higher for ortho-substituted nitro derivatives (224–226°C) due to reduced symmetry .

- NMR Shifts: Electron-withdrawing groups (e.g., NO₂) deshield aromatic carbons, shifting $ ^{13}\text{C} $ signals upfield .

Actividad Biológica

The compound 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS No. 144036-36-2) is a member of the chromene family, characterized by a complex structure that includes an amino group, a nitrophenyl moiety, and a tetrahydrochromene framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on various research findings and case studies.

- Molecular Formula : C18H17N3O4

- Molecular Weight : 339.35 g/mol

- Structural Features :

- Tetrahydrochromene core

- Nitro group on the phenyl ring

- Amino group contributing to reactivity

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. For instance:

- Mechanism of Action : Research indicates that this compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The nitrophenyl group is believed to play a critical role in enhancing cytotoxicity through reactive oxygen species (ROS) generation .

- Case Study : In a study on human breast cancer cells (MCF-7), derivatives of this compound showed significant inhibition of cell growth with IC50 values in the micromolar range. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

- In Vitro Studies : Various derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl moiety enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death .

- Research Findings : A study reported that derivatives similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored as well:

- Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential role in modulating inflammatory pathways .

- Experimental Results : In animal models, administration of this compound led to reduced paw edema in carrageenan-induced inflammation models, indicating its efficacy as an anti-inflammatory agent .

Summary of Biological Activities

Q & A

Q. What established synthetic methodologies are used to prepare 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-tetrahydrochromene derivatives, and how are reaction conditions optimized?

- Methodological Answer : A one-pot, three-component reaction is commonly employed using substituted aldehydes, malononitrile, and dimedone derivatives in aqueous or solvent-free conditions. Optimization involves adjusting temperature (80–100°C), catalyst type (e.g., piperidine or L-proline), and reaction time (2–6 hours) to achieve yields >75% . For nitro-substituted derivatives like the target compound, electron-withdrawing groups (e.g., 3-nitrophenyl) require extended reaction times (4–6 hours) to overcome steric and electronic challenges .

Q. How is the crystal structure of this compound characterized, and what conformational features are critical for its stability?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a triclinic or monoclinic lattice system depending on substituents. For example:

Q. What spectroscopic techniques are used to confirm the structure, and how are spectral contradictions resolved?

- Methodological Answer :

- FT-IR : A sharp absorption at ~2188–2195 cm⁻¹ confirms the –C≡N group. Discrepancies in –NH₂ stretching (3200–3465 cm⁻¹) arise from hydrogen-bonding variations; solid-state IR and solution NMR comparisons resolve this .

- ¹H NMR : Aromatic protons (δ 7.08–8.20 ppm) and NH₂ signals (δ 5.6–6.2 ppm) vary with substituent electron effects. Contradictions are addressed by repeating experiments in deuterated DMSO or CDCl₃ .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity and regioselectivity of nitro-substituted chromene derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For 3-nitrophenyl derivatives:

- The nitro group lowers the LUMO energy (−2.1 eV), enhancing electrophilicity at C-4.

- Transition state modeling reveals a 20.3 kcal/mol activation barrier for the Michael addition step, consistent with experimental kinetics .

Q. What strategies address contradictions in bioactivity data between in vitro and in silico studies for this compound class?

- Methodological Answer :

- Data Reconciliation : Cross-validate docking results (e.g., AutoDock Vina) with enzyme inhibition assays (e.g., COX-2 IC₅₀). Discrepancies >20% require re-evaluating force field parameters or solvent effects .

- Meta-Analysis : Compare crystallographic data (e.g., Protein Data Bank entries) with ligand-binding poses to refine QSAR models .

Q. How are reaction pathways and byproduct formation minimized during scale-up synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use inline FT-IR to monitor intermediate (e.g., Knoevenagel adduct) concentrations. Adjust feed rates to maintain <5% byproduct (e.g., dimerized chromene) .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) reduce side reactions vs. ethanol/water systems, as shown in Hansen solubility parameter modeling .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for structurally similar chromene derivatives?

- Methodological Answer :

- Crystallization Conditions : Differences in solvent polarity (e.g., ethanol vs. toluene) yield polymorphs with MP variations up to 15°C (e.g., 205–211°C for 4-nitrophenyl derivatives) .

- DSC Validation : Differential scanning calorimetry (heating rate 10°C/min) confirms purity and identifies eutectic mixtures .

Advanced Structural Insights

Q. What role do non-covalent interactions (e.g., π-stacking, halogen bonding) play in the solid-state packing of nitro-substituted chromenes?

- Methodological Answer :

- Hirshfeld Surface Analysis : For 3-nitrophenyl derivatives, π⋯π interactions (3.5–3.8 Å) and C–H⋯O nitro contacts (2.9 Å) contribute to 65% of crystal packing .

- Energy Frameworks : Total interaction energies (≈−60 kJ/mol) show dominant electrostatic contributions from nitro groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.